

Techniques for Measuring STING Pathway Activation In Vitro: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Sting-IN-6	
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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[2] Given its central role in immunity, infection, and cancer, the ability to accurately measure STING pathway activation in vitro is paramount for basic research and the development of novel therapeutics.

This document provides detailed application notes and protocols for several key techniques used to quantify the activation of the STING pathway in a laboratory setting. These methods range from measuring direct ligand binding and enzymatic activity to quantifying downstream signaling events and functional outputs.

The STING Signaling Pathway

Under basal conditions, STING resides on the endoplasmic reticulum (ER).[3][4] Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1]

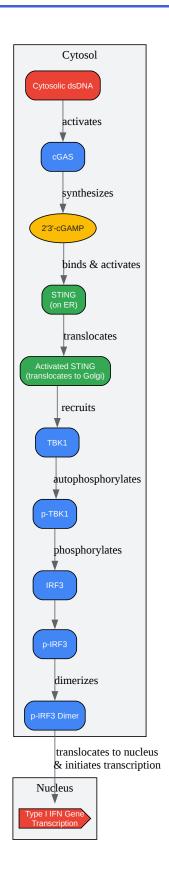


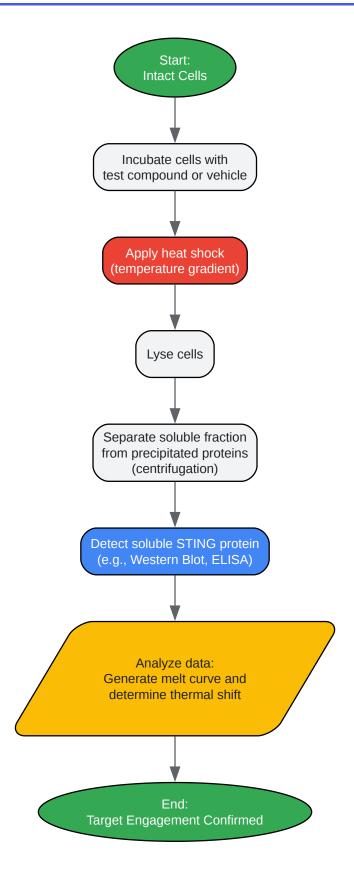
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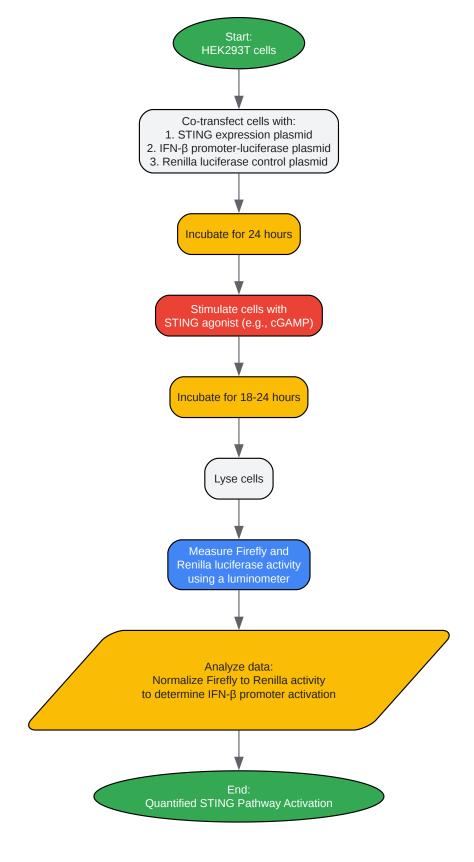
cGAMP then binds to STING, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[3] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β.[1][7]











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